molecular formula C24H33ClN2O B12352169 N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride

Cat. No.: B12352169
M. Wt: 401.0 g/mol
InChI Key: WXRHRQMRWXZELR-UHFFFAOYSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent opioid effects and are often used in medical settings for pain management and anesthesia. due to their high potency, they also pose significant risks of abuse and overdose.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide typically involves the acylation of 4-anilino-N-phenethylpiperidine (4-ANPP) with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, leading to analgesia and euphoria. The molecular pathways involved include the inhibition of adenylate cyclase and the opening of potassium channels, which result in hyperpolarization of neurons and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A widely used synthetic opioid with similar analgesic properties.

    Acetylfentanyl: Another potent fentanyl analog with a slightly different chemical structure.

    Butyrfentanyl: Known for its high potency and rapid onset of action.

Uniqueness

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide is unique due to its specific chemical structure, which provides a balance between potency and duration of action. This makes it a valuable compound for both medical and research purposes .

Properties

Molecular Formula

C24H33ClN2O

Molecular Weight

401.0 g/mol

IUPAC Name

2,2-dimethyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C24H32N2O.ClH/c1-24(2,3)23(27)26(21-12-8-5-9-13-21)22-15-18-25(19-16-22)17-14-20-10-6-4-7-11-20;/h4-13,22H,14-19H2,1-3H3;1H

InChI Key

WXRHRQMRWXZELR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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